molecular formula C8H8N2O2 B12816181 2,3-Dihydro-1H-benzimidazole-5-carboxylic acid CAS No. 851669-20-0

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12816181
CAS No.: 851669-20-0
M. Wt: 164.16 g/mol
InChI Key: WIIFZYZMLRVMIP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse chemical and biological properties. Benzimidazole compounds are heterocyclic aromatic organic compounds that play a significant role in various fields, including medicinal chemistry, due to their broad range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzimidazoles, oxo derivatives, and dihydro derivatives, which have various applications in medicinal chemistry and material science .

Scientific Research Applications

2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: It is used in the development of pharmaceuticals targeting various diseases, including infections and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1H-Benzimidazole-5-carboxylic acid
  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
  • 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole

Comparison: 2,3-Dihydro-1H-benzo[d]imidazole-5-carbox

Biological Activity

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the benzimidazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of approximately 180.17 g/mol. The compound features a benzodiazole structure that contributes to its reactivity and biological potential. The presence of the carboxylic acid group at the 5-position enhances its interactions with various biological targets.

Target Interactions

Research indicates that benzimidazole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes. Notably, they can inhibit topoisomerases, which are crucial for DNA replication in cancer cells . This inhibition is significant for anticancer applications.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.
  • Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and death, this compound can affect tumor progression .
  • Enzyme Inhibition : It interacts with various enzymes, leading to altered metabolic pathways that can enhance or inhibit cellular functions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform standard antibiotics in certain assays .

Antiviral Effects

The compound has also demonstrated antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral RNA synthesis by blocking RNA polymerase II activity .

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Additionally, it has been explored for analgesic effects in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study evaluated its effects on cancer cell lines, revealing significant inhibition of cell proliferation at varying concentrations. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. Comparative studies showed it was more effective than traditional antibiotics like ciprofloxacin .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated that this compound showed comparable efficacy to ascorbic acid at certain concentrations, suggesting its utility in oxidative stress-related disorders .

Summary of Pharmacological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits viral RNA synthesis; active against RNA viruses
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryPotential candidate for treating inflammation
AnalgesicDemonstrates pain-relieving properties in animal models

Properties

CAS No.

851669-20-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,3-dihydro-1H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4H2,(H,11,12)

InChI Key

WIIFZYZMLRVMIP-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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